N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a useful research compound. Its molecular formula is C27H21ClN4O4S and its molecular weight is 533. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C28H26ClN3O5, with a molecular weight of 519.98 g/mol. The structure features a benzodioxole moiety linked to an imidazoquinazoline scaffold, which is known for various pharmacological activities.
Synthesis
The compound can be synthesized through multi-step reactions involving the condensation of appropriate precursors. The synthesis typically involves the formation of the imidazoquinazoline core followed by functionalization with the benzodioxole and chlorophenyl groups.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound, particularly against hepatic cancer cell lines such as HepG2. The anti-proliferative activity was assessed using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | HepG2 | 12.73 ± 1.36 |
Doxorubicin | HepG2 | 3.56 ± 0.46 |
The compound demonstrated significant anti-proliferative effects, comparable to established chemotherapeutics like Doxorubicin, indicating its potential as an anticancer agent .
Antifungal Activity
In addition to anticancer properties, the compound's antifungal activity was evaluated against various fungal strains. The Minimum Inhibitory Concentration (MIC) was determined to assess its efficacy.
Fungal Strain | MIC (µmol/mL) |
---|---|
C. tropicalis | 0.304 |
C. parapsilosis | 0.304 |
A. niger | 0.561 |
The compound showed promising antifungal activity, particularly against C. tropicalis and C. parapsilosis, suggesting its utility in treating fungal infections .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the imidazoquinazoline core interacts with specific cellular targets involved in proliferation and survival pathways in cancer cells.
Case Studies
Several case studies have reported on the efficacy of this compound in vitro:
- Hepatic Cancer Study : In a study involving HepG2 cell lines, the compound exhibited a dose-dependent inhibition of cell growth with an IC50 value significantly lower than many other tested compounds.
- Fungal Inhibition : Another study assessed the compound's effect on fungal strains where it displayed strong inhibition at low concentrations compared to standard antifungal agents.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN4O4S/c28-19-7-3-1-5-17(19)14-37-27-31-20-8-4-2-6-18(20)25-30-21(26(34)32(25)27)12-24(33)29-13-16-9-10-22-23(11-16)36-15-35-22/h1-11,21H,12-15H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCKTFZWMAEKTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=CC=C6Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。